3-(5-methyl-1H-pyrrol-3-yl)propanoic acid
Overview
Description
3-(5-Methyl-1H-pyrrol-3-yl)propanoic acid is an organic compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This compound is characterized by a propanoic acid group attached to a pyrrole ring substituted with a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-methyl-1H-pyrrol-3-yl)propanoic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Methylation: The pyrrole ring is then methylated at the 5-position using methyl iodide in the presence of a strong base such as sodium hydride.
Attachment of the Propanoic Acid Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the propanoic acid group, converting it to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: this compound can be oxidized to 3-(5-formyl-1H-pyrrol-3-yl)propanoic acid.
Reduction: Reduction can yield 3-(5-methyl-1H-pyrrol-3-yl)propanol.
Substitution: Halogenated derivatives such as 3-(5-bromo-1H-pyrrol-3-yl)propanoic acid.
Scientific Research Applications
3-(5-Methyl-1H-pyrrol-3-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(5-methyl-1H-pyrrol-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-(5-Methyl-1H-indol-3-yl)propanoic acid: Similar structure but with an indole ring instead of a pyrrole ring.
3-(5-Methoxy-1H-pyrrol-3-yl)propanoic acid: Similar structure with a methoxy group instead of a methyl group.
3-(5-Bromo-1H-pyrrol-3-yl)propanoic acid: Similar structure with a bromine atom instead of a methyl group.
Uniqueness: 3-(5-Methyl-1H-pyrrol-3-yl)propanoic acid is unique due to its specific substitution pattern and the presence of both a pyrrole ring and a propanoic acid group
Properties
IUPAC Name |
3-(5-methyl-1H-pyrrol-3-yl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6-4-7(5-9-6)2-3-8(10)11/h4-5,9H,2-3H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPNUOGGOQJSDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN1)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10536284 | |
Record name | 3-(5-Methyl-1H-pyrrol-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10536284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60390-32-1 | |
Record name | 3-(5-Methyl-1H-pyrrol-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10536284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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